molecular formula C16H14BrClN2 B13928624 2-(4-Bromo-3-chloro-phenyl)-1-propyl-1H-benzoimidazole

2-(4-Bromo-3-chloro-phenyl)-1-propyl-1H-benzoimidazole

Cat. No.: B13928624
M. Wt: 349.65 g/mol
InChI Key: RSMVMJIQZCCMQU-UHFFFAOYSA-N
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Description

2-(4-Bromo-3-chloro-phenyl)-1-propyl-1H-benzoimidazole is a synthetic organic compound characterized by the presence of a benzimidazole ring substituted with a 4-bromo-3-chlorophenyl group and a propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-3-chloro-phenyl)-1-propyl-1H-benzoimidazole typically involves the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Introduction of the 4-Bromo-3-chlorophenyl Group: The 4-bromo-3-chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable nucleophile attacks the aromatic ring substituted with bromine and chlorine.

    Attachment of the Propyl Chain: The propyl chain can be introduced through alkylation reactions, where the benzimidazole nitrogen is alkylated using a propyl halide under basic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-3-chloro-phenyl)-1-propyl-1H-benzoimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be performed to remove halogen atoms or reduce double bonds within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like sodium hydride (NaH) and various halides can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

2-(4-Bromo-3-chloro-phenyl)-1-propyl-1H-benzoimidazole has several scientific research applications:

    Medicinal Chemistry: The compound can be explored for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound can be used as a probe to study biological pathways and mechanisms, particularly those involving halogenated aromatic compounds.

    Industrial Applications: It may find use in the synthesis of other complex organic molecules or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-3-chloro-phenyl)-1-propyl-1H-benzoimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s halogenated aromatic ring can facilitate binding to hydrophobic pockets within proteins, while the benzimidazole core can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-3-chlorophenylboronic acid: This compound shares the 4-bromo-3-chlorophenyl group but differs in its functional groups and overall structure.

    N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: This compound also contains a bromophenyl group but has a thiazole ring instead of a benzimidazole ring.

Uniqueness

2-(4-Bromo-3-chloro-phenyl)-1-propyl-1H-benzoimidazole is unique due to its specific combination of a benzimidazole core with a 4-bromo-3-chlorophenyl group and a propyl chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H14BrClN2

Molecular Weight

349.65 g/mol

IUPAC Name

2-(4-bromo-3-chlorophenyl)-1-propylbenzimidazole

InChI

InChI=1S/C16H14BrClN2/c1-2-9-20-15-6-4-3-5-14(15)19-16(20)11-7-8-12(17)13(18)10-11/h3-8,10H,2,9H2,1H3

InChI Key

RSMVMJIQZCCMQU-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=CC=CC=C2N=C1C3=CC(=C(C=C3)Br)Cl

Origin of Product

United States

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